

# Introduction to HSD17B13 as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-33 |           |
| Cat. No.:            | B15575371      | Get Quote |

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Its emergence as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) is strongly supported by human genetic studies.[3] These studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[3] This genetic validation has catalyzed significant research efforts to develop small molecule inhibitors that can pharmacologically mimic this protective effect.[1][3]

HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The enzyme is implicated in various facets of lipid metabolism, including fatty acid and cholesterol biosynthesis.[3] Its inhibition is a promising therapeutic strategy for chronic liver diseases.

### Discovery and Synthesis of HSD17B13 Inhibitors

The discovery of HSD17B13 inhibitors generally commences with high-throughput screening (HTS) to identify initial hit compounds, which are then optimized through structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.[1]

## **Conceptual Workflow for HSD17B13 Inhibitor Discovery**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction to HSD17B13 as a Therapeutic Target].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15575371#discovery-and-synthesis-of-hsd17b13-in-33]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com